![molecular formula C13H12N2O2S B2549872 N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide CAS No. 866008-64-2](/img/structure/B2549872.png)
N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide is a chemical compound with the molecular formula C13H12N2O2S and a molecular weight of 260.31158 . It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
The synthesis of benzofuran derivatives, such as N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide, often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide includes a benzofuran ring, which is a heterocyclic compound that is ubiquitous in nature . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are complex and can involve various processes such as free radical cyclization cascades, which are excellent methods for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
- Benzofuran derivatives, including N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide , have shown promise as potential anticancer agents. These compounds exhibit cytotoxic effects against cancer cells, making them valuable candidates for drug development .
- For instance, compound 36 demonstrated significant cell growth inhibition in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- Novel derivatives of N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide have been synthesized and evaluated for their immunosuppressive activity. These compounds hold potential for managing immune-related disorders .
- Benzofuran compounds, including our target molecule, have attracted attention from chemical and pharmaceutical researchers worldwide. Their diverse biological activities position them as potential natural drug lead compounds .
Anticancer Activity
Immunosuppressant Properties
Natural Drug Lead Compound
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
Mechanism of Action
Target of Action
Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets and cause significant changes . For instance, some substituted benzofurans have shown dramatic anticancer activities .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their wide range of biological properties .
Pharmacokinetics
The bioavailability of similar benzofuran compounds can be influenced by these properties .
Result of Action
Similar benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It is known that environmental factors can influence the action of similar benzofuran compounds .
properties
IUPAC Name |
N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8(16)14-13-15-11(7-18-13)9-2-3-12-10(6-9)4-5-17-12/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIGZJOOCQGMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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